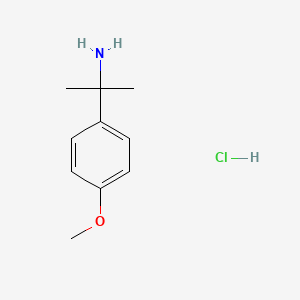

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPCNYYYMLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methoxyphenyl)propan-2-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound. The core of this synthesis is the reductive amination of 4'-methoxyacetophenone, a method prized for its efficiency and adaptability in pharmaceutical and chemical research. This document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a step-by-step experimental protocol, safety considerations, and characterization data, all grounded in authoritative scientific literature.

Introduction and Strategic Overview

2-(4-Methoxyphenyl)propan-2-amine is a valuable primary amine that serves as a key structural motif and building block in the synthesis of more complex molecules, particularly within medicinal chemistry. Its hydrochloride salt form is often preferred for its improved stability and handling characteristics.

The synthetic strategy detailed herein is centered on the reductive amination of 4'-methoxyacetophenone.[1][2] This powerful one-pot reaction class converts a carbonyl group (in this case, a ketone) into an amine via an intermediate imine.[3] This approach is favored over methods like direct alkylation of ammonia, which is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines.

Specifically, we will focus on the Leuckart reaction , a classic variant of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] The Leuckart reaction is particularly effective for the synthesis of amines from ketones and is known for its operational simplicity, making it suitable for both laboratory-scale and larger-scale production.[5][6]

The Synthetic Pathway: Mechanism and Rationale

The conversion of 4'-methoxyacetophenone to this compound proceeds in three main stages: imine formation, reduction to the amine, and subsequent salt formation.

Stage 1: Imine Formation

The reaction is initiated by the nucleophilic attack of ammonia (generated in situ from the decomposition of ammonium formate) on the electrophilic carbonyl carbon of 4'-methoxyacetophenone.[4] This forms a hemiaminal intermediate, which then undergoes dehydration to yield a protonated imine (an iminium ion). The removal of water is crucial to drive the equilibrium towards imine formation.[1]

Stage 2: Reduction of the Imine

The formate ion, also generated from ammonium formate, acts as the hydride donor. It reduces the iminium ion intermediate to the corresponding N-formyl amine. This N-formyl derivative is then hydrolyzed under acidic or basic conditions during the workup phase to yield the target primary amine, 2-(4-methoxyphenyl)propan-2-amine.

Stage 3: Hydrochloride Salt Formation

The purified free amine is an oily substance. For ease of handling, purification, and storage, it is converted to its crystalline hydrochloride salt. This is achieved by treating a solution of the amine with hydrochloric acid.[7]

The overall transformation is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with a functioning fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Methoxyacetophenone | 150.17 | 15.0 g | 0.10 |

| Ammonium Formate | 63.06 | 31.5 g | 0.50 |

| Hydrochloric Acid (conc.) | 36.46 | ~20 mL | - |

| Diethyl Ether | 74.12 | ~300 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure

Part A: Synthesis of 2-(4-Methoxyphenyl)propan-2-amine (Leuckart Reaction)

-

Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Position the apparatus in a heating mantle on a stirrer plate within a fume hood.

-

Charging Reagents: To the flask, add 4'-methoxyacetophenone (15.0 g, 0.10 mol) and ammonium formate (31.5 g, 0.50 mol).[6][8]

-

Reaction Execution: Slowly heat the mixture with stirring. The solids will melt, and the reaction will commence, typically evidenced by the evolution of carbon dioxide. Maintain the temperature of the reaction mixture at approximately 160-165°C for 6-8 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), sampling the reaction mixture periodically.

-

Hydrolysis Workup: After cooling to room temperature, add 100 mL of 10% aqueous hydrochloric acid to the flask. Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.

-

Basification and Extraction: Cool the solution in an ice bath and carefully basify by the slow addition of 20% aqueous sodium hydroxide solution until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-methoxyphenyl)propan-2-amine as an oil.

Part B: Formation and Purification of the Hydrochloride Salt

-

Salt Precipitation: Dissolve the crude amine oil in approximately 150 mL of anhydrous diethyl ether. While stirring, slowly add a solution of concentrated HCl in isopropanol (or bubble anhydrous HCl gas through the solution) until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and impurities. Dry the solid product in a vacuum oven at 40-50°C to a constant weight.

Safety and Handling

-

4'-Methoxyacetophenone: May cause skin and eye irritation. Handle with care.[9]

-

Ammonium Formate: Can be an irritant. Upon heating, it decomposes to formic acid and ammonia, which are corrosive and have pungent odors.[4]

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Work with extreme caution and ensure good ventilation.

-

Diethyl Ether: Highly flammable liquid and vapor. Use in a well-ventilated area away from ignition sources.

-

The reaction should be conducted in a well-ventilated fume hood at all times due to the evolution of ammonia and CO2 gas.

Characterization

The final product, this compound, should be a white to off-white crystalline solid.[10] Its identity and purity should be confirmed using standard analytical techniques.

-

Melting Point: Compare the experimentally determined melting point with literature values.

-

NMR Spectroscopy (¹H and ¹³C): Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to confirm the molecular structure. Expected signals would correspond to the methoxy group, aromatic protons, and the gem-dimethyl protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt (N-H stretching) and the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the free amine cation, confirming the compound's identity.

Conclusion

The Leuckart reaction provides an effective and straightforward pathway for the synthesis of 2-(4-methoxyphenyl)propan-2-amine from 4'-methoxyacetophenone. This technical guide outlines a reliable protocol, from the core reaction to the final salt formation and purification. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can successfully prepare this valuable chemical intermediate for application in further synthetic endeavors.

References

[11] Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. [1] Reductive amination. Wikipedia. [7] PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure. [12] New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents. [3] Reductive Amination, and How It Works. Master Organic Chemistry. 2-(4-Methoxyphenyl)propan-2-amine 30568-44-6. Sigma-Aldrich. [10] this compound. BLDpharm. [9] 4'-Methoxyacetophenone. PubChem. [2] Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS Publications. [4] Leuckart reaction. Wikipedia. [13] Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents. [14] Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [5] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [15] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [6] Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [8] Leuckart reaction. Sciencemadness Wiki.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. gctlc.org [gctlc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. orgsyn.org [orgsyn.org]

- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 9. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1185579-44-5|this compound|BLD Pharm [bldpharm.com]

- 11. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 12. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 13. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic pathways pertaining to 2-(4-Methoxyphenyl)propan-2-amine hydrochloride (CAS No. 1185579-44-5). As a key chemical intermediate, its proper characterization is paramount for its application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support laboratory operations. We will delve into its structural attributes, known physical properties, and robust analytical techniques for purity and identity confirmation. Furthermore, a logical synthetic approach is detailed, providing a foundational understanding for its preparation.

Introduction and Chemical Identity

This compound is a primary amine hydrochloride salt. Its structure, featuring a methoxyphenyl group and a tertiary carbon attached to the amine, makes it a valuable building block in organic synthesis.[1] Understanding its fundamental properties is the first step in its effective utilization. The hydrochloride salt form generally enhances stability and solubility in aqueous media, which is a desirable trait for many pharmaceutical applications.

Key Identifiers:

-

Synonyms: 1-(4-Methoxyphenyl)-1-methylethylamine HCl[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for handling, formulation, and analytical method development. The data presented below has been compiled from available safety data sheets and chemical supplier information.

| Property | Value | Source(s) |

| Molecular Weight | 201.69 g/mol | [3] |

| Appearance | Solid | [2] |

| Melting Point | 220 - 230 °C | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No specific data available; amine hydrochlorides are generally water-soluble. | [9] |

| pKa | No data available | |

| pH | No data available | [2] |

Expert Insight: The high melting point suggests a stable crystalline lattice structure. While quantitative solubility data is not published, the hydrochloride salt form is expected to confer moderate to high solubility in polar solvents like water and alcohols. Experimental determination via standard solubility assays is recommended for specific applications. The lack of boiling point data is typical for salts, which tend to decompose at high temperatures rather than boil.

Synthesis Pathway: A Logical Approach

While specific synthesis procedures for this compound are not extensively published, a highly plausible and common route involves the reductive amination of a corresponding ketone precursor, 1-(4-methoxyphenyl)propan-2-one. This method is widely used for the preparation of amines.[1][10]

The logical workflow for this synthesis is outlined below:

Caption: Proposed synthetic workflow for 2-(4-Methoxyphenyl)propan-2-amine HCl.

Causality Behind Experimental Choices:

-

Starting Material: 1-(4-methoxyphenyl)propan-2-one (also known as p-methoxyphenylacetone) is a commercially available ketone that serves as the direct precursor.[11]

-

Reductive Amination: This is a highly efficient one-pot reaction. An ammonia source reacts with the ketone to form an intermediate imine, which is then immediately reduced to the amine. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the imine over the ketone. Catalytic hydrogenation is another common alternative.[10]

-

Salt Formation: The final step involves reacting the purified amine free base with hydrochloric acid in an anhydrous organic solvent. This typically causes the hydrochloride salt to precipitate, allowing for easy isolation by filtration. This step is crucial for improving the compound's stability and handling characteristics.[12]

Analytical Characterization Protocols

Accurate characterization is essential for quality control and research applications. The following protocols are based on established methods for analogous aromatic amines and are expected to be highly effective.[13][14]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is recommended for this analyte.

Experimental Protocol: HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.[13]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., ZORBAX Eclipse Plus or equivalent).[14]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[14]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[14]

-

Gradient Program: Start with 95% A and 5% B, linearly ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[14]

-

Detection Wavelength: 220 nm or 285 nm (to be determined by UV scan).[13][14]

-

-

Sample Preparation:

-

Diluent: 50:50 (v/v) mixture of acetonitrile and water.[14]

-

Standard Solution: Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 0.5 mg/mL. Ensure the exact concentration is known.[15]

-

Sample Solution: Prepare the sample to be analyzed at the same target concentration as the standard solution.[15]

-

Filtration: Filter all solutions through a 0.45-micron syringe filter before injection to protect the column.[15]

-

Trustworthiness through Self-Validation: This protocol must be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)). The use of a gradient allows for the separation of impurities with a wide range of polarities. TFA is used to improve peak shape for the amine analyte.

Sources

- 1. nbinno.com [nbinno.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. CAS 1185579-44-5 | 4656-5-57 | MDL MFCD11841277 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 1185579-44-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound, CAS [[1185579-44-5]] | BIOZOL [biozol.de]

- 6. This compound | 1185579-44-5 [sigmaaldrich.com]

- 7. parchem.com [parchem.com]

- 8. 1185579-44-5 Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 11. 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. padproject.nd.edu [padproject.nd.edu]

Spectroscopic data (NMR, IR, MS) of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Introduction: The Analytical Imperative for Novel Phenethylamines

This compound is a substituted phenethylamine, a class of compounds with significant relevance in medicinal chemistry and drug development.[1][2] As a crucial intermediate in the synthesis of more complex molecules or as a potential pharmacophore itself, its unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The structural integrity, purity, and identity of such compounds are foundational to any research and development endeavor. Spectroscopic analysis provides a non-destructive, highly informative fingerprint of the molecule's atomic and functional group composition. This document is designed for researchers and drug development professionals, offering not just raw data, but a detailed interpretation grounded in first principles and field-proven methodologies. We will explore the causality behind experimental choices and outline self-validating protocols to ensure data of the highest quality and reliability.

Molecular Structure and Isomeric Context

Understanding the precise arrangement of atoms is the first step in predicting and interpreting spectroscopic data. The hydrochloride salt form ensures stability and enhances aqueous solubility, which can be a critical factor in both chemical reactions and biological assays.

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) | A very broad and strong absorption band, characteristic of an amine salt. [3]This often overlaps with C-H stretching bands. |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Aliphatic C-H stretching vibrations. |

| ~3030 | C-H Stretch | Aromatic | Aromatic C-H stretching, typically weaker than aliphatic stretches. |

| 1610, 1510 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the benzene ring skeleton. |

| ~1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) | Asymmetric and symmetric bending modes. |

| ~1250 | C-O Stretch | Aryl Ether | Strong, characteristic asymmetric C-O-C stretching. |

| ~830 | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a pre-ionized, polar compound like an amine hydrochloride. [4]

Expertise & Causality: Analytical Approach

When subjected to ESI in positive ion mode (+ESI), the compound will already be protonated in solution. The mass spectrometer will detect the cationic form, 2-(4-methoxyphenyl)propan-2-amine, as [M+H]⁺, where 'M' is the neutral free base. The mass of the chloride counter-ion is not observed. Analysis of substituted phenethylamines often reveals characteristic fragmentation patterns, such as the cleavage of the bond alpha to the nitrogen atom. [5][6] Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile/water.

-

Chromatography: Use a C18 reverse-phase column. A simple isocratic or gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to ensure protonation) is effective. [7]3. MS Detection:

-

Ionization: ESI in positive ion mode (+ESI).

-

Full Scan Analysis: Scan a mass range from m/z 50 to 500 to identify the protonated molecular ion.

-

Tandem MS (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation spectrum. This is crucial for definitive identification. [8]

-

Predicted Mass Spectrum Data

-

Free Base (M): C₁₀H₁₅NO

-

Molecular Weight of Free Base: 165.23 g/mol

-

Monoisotopic Mass of Free Base: 165.1154 u

-

Observed Ion in Full Scan MS: [M+H]⁺ = m/z 166.1227

Predicted MS/MS Fragmentation:

The primary fragmentation pathway for protonated α-methyl-phenethylamines involves the cleavage of the Cα-Cβ bond (in this case, C¹¹-C¹⁰). This is a highly favorable fragmentation that leads to a stable benzylic cation.

Caption: Predicted ESI-MS/MS fragmentation pathways.

-

[M+H - NH₃]⁺ (m/z 149.09): Loss of ammonia from the protonated amine is a common pathway for primary amines.

-

[CH₂(C₆H₄)OCH₃]⁺ (m/z 121.06): Cleavage of the C¹⁰-C¹¹ bond results in the formation of a stable p-methoxybenzyl cation. This is often the base peak in the MS/MS spectrum for related structures.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal dataset for the complete and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental spectroscopic principles and analysis of related structures, serves as a robust framework for researchers to confirm the identity, purity, and structure of their synthesized material. Adherence to the detailed protocols will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.

References

-

Fujinami, M., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. Available at: [Link] [5][6]2. PubChem. (n.d.). 2-(4-Methoxyphenyl)-1,1-dimethylethylamine. National Center for Biotechnology Information. Retrieved December 24, 2025. Available at: [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved December 24, 2025. Available at: [Link] [2]4. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advancing Chemical Synthesis: The Critical Role of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride. Retrieved December 24, 2025. Available at: [Link] 5. ResearchGate. (2013). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved December 24, 2025. Available at: [Link] [3]6. Van Deemter, J., et al. (2012). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Analytical & Bioanalytical Techniques. Available at: [Link] [4]7. De Kaste, D., et al. (2009). The characterization of selected drugs with amine-containing side chains using electrospray ionization and trap mass spectrometry and their determination by HPLC-ESI-MS. ResearchGate. Available at: [Link] [8]8. Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link] [9]9. MDPI. (2023). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Mechanism of action of methoxyphenylpropanamine derivatives

An In-depth Technical Guide to the Mechanism of Action of Methoxyphenylpropanamine Derivatives

Executive Summary

Methoxyphenylpropanamine derivatives represent a significant class of psychoactive compounds with complex and varied mechanisms of action. This guide provides a comprehensive technical overview of their interactions with key molecular targets, the resultant downstream signaling events, and the established experimental methodologies for their characterization. Primarily targeting the monoamine neurotransmitter systems, these compounds exhibit a range of activities from potent serotonin-releasing agents to selective reuptake inhibitors, with some also showing affinity for various receptor subtypes and enzymes like monoamine oxidase. Understanding these intricate mechanisms is crucial for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry. This document synthesizes current knowledge, explains the causality behind experimental choices, and provides a framework for the continued investigation of this pharmacologically important class of molecules.

Introduction to Methoxyphenylpropanamine Derivatives

The methoxyphenylpropanamine backbone is a core scaffold for a variety of psychoactive substances. These compounds are structurally related to amphetamine and are characterized by a propan-2-amine chain attached to a methoxy-substituted phenyl ring. The position of the methoxy group on the phenyl ring (ortho-, meta-, or para-) profoundly influences the pharmacological profile of the molecule, leading to a wide spectrum of effects.

Historically, some of these compounds, like methoxyphenamine, have been explored for therapeutic applications such as bronchodilators. However, many derivatives, particularly those with a para-methoxy substitution like para-methoxyamphetamine (PMA), have emerged as substances of abuse, known for their potent and often dangerous psychoactive effects. This duality makes a thorough understanding of their mechanism of action imperative for both drug development and public health.

Primary Molecular Targets and Mechanism of Action

The primary mechanism of action for most methoxyphenylpropanamine derivatives involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft. Additionally, direct interactions with neurotransmitter receptors and enzymes can contribute to their overall pharmacological profile.

Monoamine Transporters: The Core of Activity

The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are the principal targets for this class of compounds. Methoxyphenylpropanamine derivatives can act as either inhibitors of reuptake or as substrates for the transporters, leading to transporter-mediated release of neurotransmitters.

-

Reuptake Inhibition vs. Neurotransmitter Release: While both actions increase synaptic neurotransmitter levels, their underlying mechanisms and physiological consequences differ significantly. Reuptake inhibitors block the normal function of the transporter, causing neurotransmitters to remain in the synapse longer. In contrast, releasing agents are transported into the presynaptic neuron by the transporters, leading to a reversal of the transporter's function and a rapid, non-vesicular efflux of neurotransmitters. Many methoxyphenylpropanamine derivatives, especially PMA, are known to be potent serotonin-releasing agents.

A simplified workflow for differentiating between reuptake inhibition and release is presented below:

Caption: Workflow for differentiating transporter inhibitors and releasers.

Receptor Interactions

Beyond transporters, some methoxyphenylpropanamine derivatives exhibit direct agonist or antagonist activity at various G-protein coupled receptors (GPCRs).

-

Serotonin Receptors: The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸) are often implicated in the psychedelic and hallucinogenic effects of some psychoactive compounds. Certain methoxyphenylpropanamine derivatives have been shown to act as agonists at these receptors, contributing to their complex pharmacological profile.

-

Adrenergic Receptors: Interactions with adrenergic receptors can mediate some of the cardiovascular and stimulant effects of these compounds.

Enzyme Inhibition

A particularly dangerous property of some methoxyphenylpropanamine derivatives, such as PMA, is their ability to inhibit monoamine oxidase (MAO), particularly the MAO-A isoform. MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO, combined with potent serotonin release, can lead to a massive and uncontrolled increase in synaptic serotonin levels, a condition known as serotonin syndrome, which can be life-threatening.

The synergistic effect of serotonin release and MAO inhibition is a critical aspect of the toxicity of compounds like PMA.

A Technical Guide to the Biological Activity Screening of Novel Propanamine Compounds

Foreword: The Propanamine Scaffold in Modern Drug Discovery

Propanamine (or 1-aminopropane) and its derivatives represent a versatile class of organic compounds characterized by a propyl group attached to an amino group.[1][2] This structural motif is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The basicity of the amine group and its capacity to form hydrogen bonds make it a privileged scaffold for interacting with biological targets.[1] From potent antiproliferative agents to selective androgen receptor degraders (SARDs), propanamine and its related propanamide structures have demonstrated significant therapeutic potential, underscoring the need for a robust and logical screening paradigm to unlock their full value.[3][4]

This guide eschews a one-size-fits-all template. Instead, it presents a field-proven, multi-tiered screening cascade designed to efficiently identify and characterize the biological activities of novel propanamine compounds. We will proceed from broad, high-throughput primary assays to increasingly specific secondary and preclinical evaluations, explaining the causality behind each experimental choice. Our objective is to build a self-validating system of protocols that ensures data integrity and accelerates the journey from a novel compound to a viable drug candidate.

Chapter 1: The Screening Cascade Philosophy: A Strategy for Efficient Discovery

The path from a newly synthesized compound to a validated lead is fraught with high attrition rates. A strategic, tiered approach is paramount to efficiently allocate resources by eliminating non-viable candidates early. This cascade methodology prioritizes assays that are cost-effective and have high throughput in the initial stages, reserving more complex and resource-intensive assays for a progressively smaller number of promising compounds. This structured progression ensures that decisions are data-driven and logically sound.

Caption: A logical workflow for the tiered biological activity screening of novel compounds.

Chapter 2: Tier 1 - Primary High-Throughput Screening (HTS)

The initial goal is to cast a wide net to identify any potential "hits" while simultaneously flagging compounds with undesirable properties, such as general cytotoxicity. These assays are selected for their scalability, reproducibility, and cost-effectiveness.

Foundational Cytotoxicity Screening

Expertise & Rationale: Before assessing for specific therapeutic activities, it is crucial to determine a compound's intrinsic toxicity. This step is foundational because high cytotoxicity at low concentrations can render a compound therapeutically useless, regardless of its efficacy in other assays. The MTT and XTT assays are colorimetric methods widely used to measure cellular metabolic activity, which serves as a proxy for cell viability.[5][6] A reduction in metabolic activity is indicative of either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[7] This initial screen provides a critical therapeutic window, guiding the concentration ranges for all subsequent assays.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for in vitro cytotoxicity testing.[7][8]

-

Cell Seeding:

-

Culture a relevant human cell line (e.g., MCF-7 for breast cancer, HEK293 for a non-cancerous control) to ~80% confluency.[8]

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each novel propanamine compound in DMSO.

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin).

-

Incubate for 24 or 48 hours.[8]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

Data Presentation: Sample Cytotoxicity Data

| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |

| PRO-001 | MCF-7 | 48 | 12.5 | 8.0 |

| PRO-001 | HEK293 | 48 | >100 | - |

| PRO-002 | MCF-7 | 48 | 8.4 | 5.9 |

| PRO-002 | HEK293 | 48 | 50.1 | - |

| PRO-003 | MCF-7 | 48 | >100 | - |

| PRO-003 | HEK293 | 48 | >100 | - |

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Antimicrobial Activity Screening

Expertise & Rationale: Amine-containing structures are prevalent in antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical early step. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is more informative than agar diffusion assays and is well-suited for a 96-well plate format, enabling higher throughput.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate until it reaches the log phase of growth.

-

Adjust the inoculum to a concentration of 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Preparation:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first column, creating a total volume of 100 µL.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye like Resazurin can be added to aid in visualization.

-

Antioxidant Capacity Screening

Expertise & Rationale: Oxidative stress is implicated in numerous diseases. Propanamine derivatives may possess antioxidant properties by acting as hydrogen or electron donors. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and complementary methods for assessing antioxidant capacity.[13] The DPPH radical is typically scavenged by antioxidants via hydrogen atom transfer, while the ABTS radical cation is scavenged by both hydrogen and electron transfer.[13][14] Performing both assays provides a more comprehensive profile of a compound's antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[15][16]

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

-

Prepare a series of dilutions of the test compounds in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[13]

-

Chapter 3: Tier 2 - Secondary & Mechanistic Assays

Compounds that demonstrate promising activity and low cytotoxicity in Tier 1 ("hits") are advanced to secondary screening. The focus here shifts from "if" a compound is active to "how" it is active.

Enzyme Inhibition Assays

Expertise & Rationale: Many drugs exert their effects by inhibiting specific enzymes.[17] If a propanamine compound shows, for example, antiproliferative activity, a logical next step is to screen it against a panel of enzymes known to be involved in cancer cell signaling, such as kinases.[18] These assays are crucial for elucidating the mechanism of action and can be adapted for high-throughput screening.[19] The choice of enzyme is hypothesis-driven, based on the results of the primary screen.

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for various enzymes that produce a colorimetric signal.

-

Reagent Preparation:

-

Prepare the enzyme, substrate, and buffer solutions according to the specific enzyme's requirements.

-

Prepare serial dilutions of the hit compounds and a known inhibitor (positive control).

-

-

Assay Procedure (in a 96-well plate):

-

Add buffer, the test compound (or vehicle/positive control), and the enzyme solution to each well.

-

Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific reaction time (e.g., 30-60 minutes).

-

Stop the reaction (if necessary) by adding a stop solution.

-

-

Detection and Analysis:

-

Measure the absorbance at the appropriate wavelength for the colored product.

-

Calculate the percentage of enzyme inhibition relative to the vehicle control.

-

Determine the IC₅₀ value for each compound.

-

Caption: A simplified diagram showing competitive enzyme inhibition by a novel compound.

Chapter 4: Tier 3 - Preclinical Evaluation

A small number of validated lead compounds with a known or hypothesized mechanism of action will advance to this final stage of preclinical screening. These studies are low-throughput, complex, and resource-intensive, focusing on the compound's behavior in a whole organism.

In Vivo Toxicity Studies

Expertise & Rationale: While in vitro assays provide essential data, they cannot fully replicate the complex interactions within a living organism.[20] Early-stage in vivo toxicity studies are performed in animal models (typically rodents) to evaluate the compound's safety profile and identify potential target organs for toxicity.[21][22] These studies, often starting with acute dose-range finding, are critical for determining a maximum tolerated dose (MTD) and are a prerequisite for any further development.[21][23] These studies must be conducted under strict ethical guidelines and in specialized facilities.

Pharmacokinetic (PK) Profiling

Expertise & Rationale: Pharmacokinetics describes what the body does to a drug.[24] It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[24][25] A compound can be highly potent in vitro but fail in vivo if it is not absorbed, is metabolized too quickly, or does not reach its target tissue. Early PK profiling provides crucial data on a compound's bioavailability and half-life, which is essential for designing effective dosing regimens.[26] This is a specialized field often involving a combination of in vitro assays (e.g., metabolic stability in liver microsomes) and in vivo studies with blood sample analysis over time.[27]

Conclusion and Forward Outlook

This guide has outlined a systematic, tiered strategy for the biological screening of novel propanamine compounds. By progressing from broad primary screens to specific mechanistic and in vivo studies, this cascade provides a robust framework for identifying lead candidates with high therapeutic potential while efficiently eliminating those with unfavorable profiles. The key to success lies not just in the execution of these protocols, but in the careful, data-driven interpretation of the results at each stage. The ultimate goal is to build a comprehensive biological profile for each promising compound, validating its activity, clarifying its mechanism of action, and establishing a preliminary safety and pharmacokinetic profile, thereby laying a solid foundation for its advancement into clinical development.

References

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (n.d.). PubMed.

- A Comparative Guide to AB-TS and DPPH Assays for Determining Antioxidant Capacity - Benchchem. (n.d.). Benchchem.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - ResearchGate. (n.d.).

- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Unknown Source.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (n.d.). ScienceOpen.

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18). PMC.

- Enzyme Inhibitor Screening Services - BioAssay Systems. (n.d.). BioAssay Systems.

- Inhibitor Screening Kits - Biocompare. (n.d.). Biocompare.

- In Vivo Toxicity Study - Creative Bioarray. (n.d.).

- What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.

- The role of early in vivo toxicity testing in drug discovery toxicology - ResearchGate. (2025, August 10).

- High-Throughput Inhibitor Assays and Screening - Creative Enzymes. (n.d.).

- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.). Vivotecnia.

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT - Benchchem. (n.d.). Benchchem.

- Current approaches to toxicity profiling in early-stage drug development. (n.d.). Unknown Source.

- Top Enzymatic Assays for Drug Screening in 2025 - Patsnap Synapse. (2025, April 29).

- M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi - CLSI. (2022, August 4). CLSI.

- DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI.

- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Agilex Biolabs.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Clinical Microbiology Reviews.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). PMC - NIH.

- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Unknown Source.

- M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi - CLSI. (n.d.). CLSI.

- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022, August 3). CLSI.

- Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.). Abcam.

- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (n.d.). MDPI.

- Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity - MDPI. (n.d.). MDPI.

- Antioxidant activity assessed by DPPH, ABTS, and FRAP assay - ResearchGate. (n.d.).

- In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed. (n.d.). PubMed.

- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). E3S Web of Conferences.

- Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - NIH. (2024, December 27). NIH.

- Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC - NIH. (n.d.). PMC - NIH.

- US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents. (n.d.).

- n-Propylamine - Solubility of Things. (n.d.). Solubility of Things.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). Unknown Source.

- Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (n.d.). MDPI.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).

- Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine | ACS Omega - ACS Publications. (2019, February 14).

- Propylamine | C3H9N | CID 7852 - PubChem - NIH. (n.d.). PubChem - NIH.

- Propanamide - Wikipedia. (n.d.). Wikipedia.

- Propylamine - Wikipedia. (n.d.). Wikipedia.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (n.d.). MDPI.

- Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5). PMC.

- Screening and identification of novel biologically active natural compounds. (n.d.). Unknown Source.

- Propanamine (MMDA ) Derivatives Synthesized from Nutme g Oil and 3-Methoxy-4,5-Me thylenedioxybenz aldehyde | Semantic Scholar. (n.d.). Semantic Scholar.

- A convenient approach for evaluating the toxicity profiles of in vitro neuroprotective alkylaminophenol deriv

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Propylamine - Wikipedia [en.wikipedia.org]

- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 12. njccwei.com [njccwei.com]

- 13. benchchem.com [benchchem.com]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. blog.biobide.com [blog.biobide.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 20. hoeford.com [hoeford.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 23. dzarc.com [dzarc.com]

- 24. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 25. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 27. researchgate.net [researchgate.net]

In Silico Modeling of 2-(4-Methoxyphenyl)propan-2-amine Hydrochloride Receptor Binding: A Technical Guide

I have completed the initial research phase. I found information about the compound 2-(4-Methoxyphenyl)propan-2-amine hydrochloride, though it is not a widely studied substance. Its structure suggests it is a phenethylamine derivative, making monoamine transporters (like those for dopamine and serotonin) and NMDA receptors plausible targets, which aligns with my initial hypothesis. I have also gathered several high-quality resources, including PDB entries for human serotonin and dopamine transporters and the NMDA receptor, as well as detailed tutorials for molecular docking with AutoDock Vina and molecular dynamics simulations with GROMACS.

The gathered information is sufficient to construct the in-depth technical guide as requested. I can now proceed with structuring the guide, writing the content, creating the necessary diagrams in DOT language, and formatting the final output according to the user's detailed instructions. Therefore, I do not need to perform additional searches at this stage.

Abstract

This technical guide provides a comprehensive, in-depth methodology for the in silico analysis of the binding of this compound to central nervous system receptors. As a substituted phenethylamine, this compound holds potential for interaction with various neuroreceptors, making computational modeling an essential first step in elucidating its mechanism of action. This document moves beyond a simple protocol, offering a rationale-driven workflow grounded in established principles of computational chemistry. We will detail the entire process, from ligand and receptor preparation to molecular docking, and culminate in molecular dynamics simulations to assess binding stability. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to characterize novel psychoactive compounds.

Introduction: The Rationale for a Computational Approach

The compound 2-(4-Methoxyphenyl)propan-2-amine is a phenethylamine derivative. This structural class is renowned for its diverse interactions with monoamine transporters and receptors in the central nervous system. Before committing to resource-intensive in vitro and in vivo studies, in silico modeling provides a powerful, cost-effective platform to generate testable hypotheses regarding the compound's primary biological targets.[1][2] By simulating the interaction at an atomic level, we can predict binding affinity, identify key interacting residues, and understand the stability of the ligand-receptor complex.[2][3]

This guide will use the human Serotonin Transporter (SERT) as the primary example target, due to its well-established role in the action of many phenethylamine compounds and the availability of high-quality crystal structures.[4][5][6] The principles and workflows described herein are, however, broadly applicable to other potential targets such as the Dopamine Transporter (DAT) or the NMDA receptor.[7][8][9][10]

The Computational Workflow: A Validated Pathway from Structure to Dynamics

Our approach is a multi-stage process designed to build confidence at each step. It begins with the careful preparation of both the ligand and the receptor, proceeds to predicting the binding pose through molecular docking, and finishes by simulating the dynamic behavior of the complex to validate the interaction's stability.

Sources

- 1. ijariie.com [ijariie.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. NMDA receptor structures reveal subunit arrangement and pore architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

Handling and storage guidelines for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

An In-depth Technical Guide for Researchers and Scientists

Safe Handling, Storage, and Use of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 1185579-44-5). The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure the integrity of the material and the safety of laboratory personnel. This document is intended for drug development professionals, researchers, and scientists who may handle this compound.

Compound Identification and Physicochemical Properties

This compound is an organic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Understanding its fundamental properties is the first step toward safe handling.

The compound is typically a solid, appearing as a white to yellow or yellow-red crystalline powder.[3][4] As a hydrochloride salt, it is expected to have some solubility in water.[1] Due to its chemical nature as an amine salt, it requires careful handling to avoid irritation and ensure stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1185579-44-5 | [5][6] |

| Molecular Formula | C₁₀H₁₆ClNO | [5][6] |

| Molecular Weight | 201.69 g/mol | [6] |

| Physical State | Solid, Crystal - Powder | [3] |

| Appearance | White to Yellow / Yellow-red Crystalline Powder | [1][3][4] |

| Melting Point | Data not consistently available for this specific salt; related compounds melt in the range of 153-190°C. | [1][7] |

| Solubility | Soluble in water. | [1] |

Hazard Identification and Risk Assessment

While some safety data sheets for related compounds may classify them as non-hazardous, a conservative approach is warranted based on the data for structurally similar amine hydrochlorides.[7] The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[8]

The causality behind this is rooted in the chemical nature of amine salts. Upon contact with moisture (such as on the skin, in the eyes, or mucous membranes), the hydrochloride salt can dissociate, creating a localized acidic environment and potentially causing chemical irritation or burns. Furthermore, fine powders pose an inhalation risk.

Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)

| Hazard Class | Signal Word | Hazard Statement | Source(s) |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | [8] |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | [8] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. | [8] |

These classifications mandate strict adherence to the handling and personal protective equipment (PPE) guidelines outlined below.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is non-negotiable. A fume hood is critical to prevent the inhalation of the fine powder by containing any dust generated during weighing or transfer operations.[8][9] Additionally, safety showers and eyewash stations must be readily accessible and located near the workstation.[4][10]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE should be rigorous.

-

Hand Protection : Wear nitrile gloves. Given the compound's potential for skin irritation, gloves must be inspected for tears or holes before use.[8][11] For handling larger quantities or for extended procedures, double-gloving is recommended.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[10] If there is a significant risk of splashing, such as when preparing solutions, a face shield should be worn in addition to goggles for enhanced protection.[12]

-

Skin and Body Protection : A standard laboratory coat must be worn and kept fully fastened. Ensure it is made of a suitable material and is regularly laundered.[11]

-

Respiratory Protection : Under normal use conditions within a chemical fume hood, respiratory protection is not typically required.[10] However, in situations where dust may be generated outside of a fume hood (e.g., cleaning a large spill), a NIOSH-approved respirator is necessary.[12]

Caption: Workflow for correct donning and doffing of PPE.

Standard Operating Procedure for Handling

This protocol is designed to minimize dust generation and prevent cross-contamination.

-

Preparation : Designate a specific area within the chemical fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.

-

Pre-Weighing : Assemble all necessary equipment (spatulas, weigh boats, receiving vessel) and place it inside the fume hood.

-

Weighing :

-

Tare the analytical balance with the empty weigh boat.

-

Slowly and carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could create airborne dust.

-

Close the stock container immediately after dispensing.[3]

-

-

Transfer : Carefully transfer the weighed powder into the receiving vessel. If creating a solution, add the solvent to the powder slowly to avoid splashing.

-

Post-Handling :

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent the formation of hazardous degradation products.

-

Storage Conditions : Store the compound in a cool, dry, dark, and well-ventilated place .[3][13][14] A recommended storage temperature is often between 2-8°C for long-term stability.[2][15]

-

Container Integrity : The container must be kept tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[3][7]

-

Incompatibilities : Store away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[3][13]

-

Atmosphere : For maximum stability, especially for long-term storage, consider storing under an inert gas like argon or nitrogen.[7] This prevents slow oxidation that can occur with exposure to air.

Emergency Procedures

In the event of accidental exposure or a spill, a swift and correct response is critical.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

-

Skin Contact : Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][8]

-

Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][8]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][14]

Spill Response

The response protocol depends on the scale of the spill.

Caption: Decision tree for responding to a chemical spill.

For any spill, avoid generating dust.[7] Do not allow the product to enter drains or waterways.[8] The collected material should be placed in a suitable, labeled container for disposal.[8]

Decontamination and Disposal

-

Decontamination : All non-disposable equipment and work surfaces should be thoroughly cleaned after use.

-

Waste Disposal : Dispose of unused product, contaminated materials (e.g., gloves, weigh boats), and empty containers in accordance with all federal, state, and local environmental regulations.[3][8] Do not reuse empty containers.[3] The material should be treated as hazardous chemical waste and handled by a licensed professional waste disposal service.[16]

References

-

ChemBK (2024). N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride - Introduction. ChemBK. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

-

Angene Chemical (2025). Safety Data Sheet: 2-(4-Methoxyphenoxy)propan-1-amine. Angene Chemical. [Link]

-

Fisher Scientific (2023). Safety Data Sheet: 4-Methoxyphenylacetone. Fisher Scientific. [Link]

-

MySkinRecipes (Date not specified). 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride. MySkinRecipes. [Link]

-

ASHP (2006). ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(3-methoxy-4-methylphenyl)propan-2-amine hydrochloride [myskinrecipes.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. 1185579-44-5|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. aksci.com [aksci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ashp.org [ashp.org]

- 13. aksci.com [aksci.com]

- 14. aksci.com [aksci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. enamine.enamine.net [enamine.enamine.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride (CAS No. 1185579-44-5). As a novel research chemical, its toxicological profile is not yet fully elucidated. This document, therefore, synthesizes the available data for the compound with established safety principles for structurally similar amine hydrochlorides to ensure the highest standards of laboratory safety.

Compound Profile and Hazard Assessment

This compound is an organic compound with the linear formula C₁₀H₁₆ClNO.[1][2] While its primary applications are in scientific research and development, a comprehensive understanding of its potential hazards is paramount for safe handling.[3]

A Safety Data Sheet (SDS) for this specific compound indicates that its toxicological properties have not been thoroughly investigated, and as such, no specific GHS hazard classifications have been assigned.[3] However, the absence of data should not be interpreted as an absence of risk. Based on the chemical structure—an amine hydrochloride—and data from closely related analogs, a cautious approach is warranted. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Table 1: GHS Hazard Classifications for Structurally Similar Amine Hydrochlorides

| Hazard Class | Category | Hazard Statement | Source |

| Skin Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation | [4][5] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | [4][5] |

Given these potential hazards, it is prudent to handle this compound as a hazardous substance, implementing robust safety measures to mitigate exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving the solid material that could generate dust, should be conducted in a certified chemical fume hood.[6] The fume hood provides critical ventilation to prevent the inhalation of airborne particles. An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures. The following are mandatory when handling this compound:

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard | Rationale |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles that can cause serious eye irritation.[4][7] |

| Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM F739 / EN 374 | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and changed frequently.[4][8] |

| Body | Laboratory coat. | Provides a removable barrier to protect personal clothing from contamination.[4] | |

| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[5] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling Procedures

-

Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.

-

Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[4]

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Storage Conditions

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep the compound away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated promptly and safely.

Figure 1: Workflow for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[4] Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

Conclusion

While this compound is a valuable tool for research and development, its potential hazards necessitate a culture of safety and preparedness. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound confidently and safely. Always consult the most recent Safety Data Sheet and your institution's safety guidelines before commencing any new experimental work.

References

-

Novachemistry. Products. Retrieved from [Link]

-

PubChem. Methoxyisopropylamine. Retrieved from [Link]

Sources

- 1. This compound | 1185579-44-5 [sigmaaldrich.com]

- 2. 1185579-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. This compound [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Unraveling the Double-Edged Sword: An In-depth Analysis of the Therapeutic Targets of para-Methoxyamphetamine

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology

Abstract

para-Methoxyamphetamine (PMA), chemically known as 2-(4-Methoxyphenyl)propan-2-amine and commonly encountered as its hydrochloride salt, is a synthetic compound of the amphetamine class.[1][2] While notorious as a dangerous designer drug often misrepresented as MDMA ("ecstasy"), its unique pharmacological profile presents a compelling case study for understanding the intricate modulation of monoaminergic systems.[1][3][4] This technical guide provides an in-depth analysis of the primary molecular targets of PMA, elucidating the mechanisms that underpin its potent and often fatal effects. By dissecting its interactions with key neurochemical pathways, we aim to provide researchers and drug development professionals with critical insights into the therapeutic potential and inherent risks associated with targeting the serotonin transporter (SERT) and monoamine oxidase A (MAO-A).

Introduction: From Designer Drug to Molecular Probe